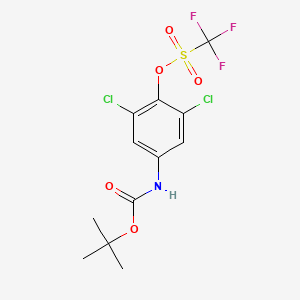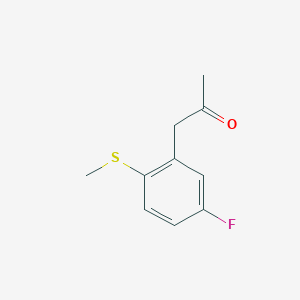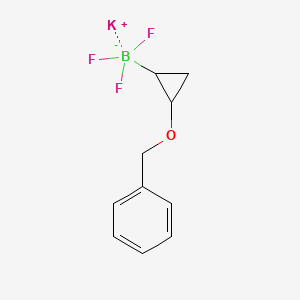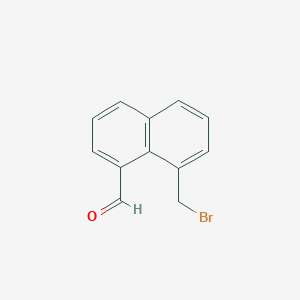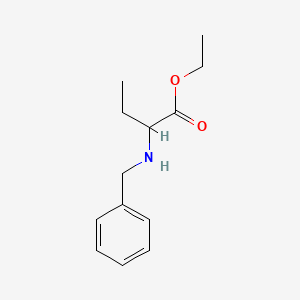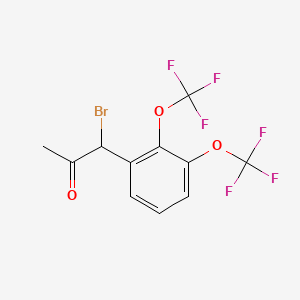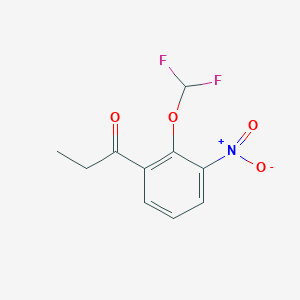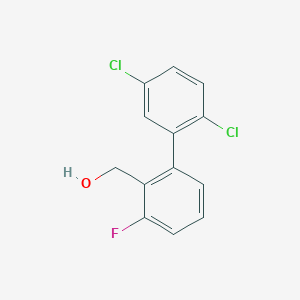
(2',5'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Methanol Addition: Introduction of the methanol group to the biphenyl structure.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Reactions: Using catalysts to facilitate the halogenation and methanol addition.
Purification Processes: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products Formed
Oxidized Derivatives: Such as quinones.
Reduced Derivatives: Such as dehalogenated biphenyls.
Substituted Derivatives: Depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Used in studies to understand the interaction of halogenated biphenyls with biological systems.
Medicine
Pharmaceutical Research: Potential use in the development of new drugs due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol would depend on its specific application. Generally, the presence of halogen atoms can influence the compound’s reactivity and interaction with other molecules. The methanol group can also play a role in hydrogen bonding and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- (2’,5’-Dichloro-biphenyl-2-yl)-methanol
- (3-Fluoro-biphenyl-2-yl)-methanol
- (2’,5’-Dichloro-3-fluoro-biphenyl)
Uniqueness
(2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is unique due to the specific combination of chlorine, fluorine, and methanol groups attached to the biphenyl structure
Propiedades
Fórmula molecular |
C13H9Cl2FO |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
[2-(2,5-dichlorophenyl)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-8-4-5-12(15)10(6-8)9-2-1-3-13(16)11(9)7-17/h1-6,17H,7H2 |
Clave InChI |
DFJNJQITGPWFQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CO)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


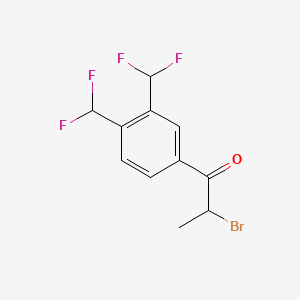


![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)


![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
